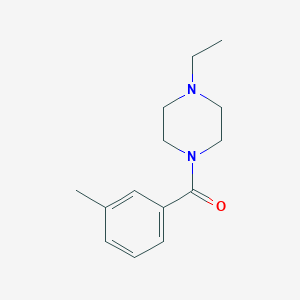
1-(3-Methylbenzoyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbenzoyl)-4-ethylpiperazine, also known as MBEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MBEP belongs to the class of piperazine derivatives and has a molecular weight of 243.33 g/mol. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
作用机制
The exact mechanism of action of 1-(3-Methylbenzoyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-(3-Methylbenzoyl)-4-ethylpiperazine exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(3-Methylbenzoyl)-4-ethylpiperazine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. In animal models, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to reduce inflammation and pain. It has also been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its relatively low toxicity. 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
未来方向
There are several future directions for research on 1-(3-Methylbenzoyl)-4-ethylpiperazine. One direction is to further investigate its pharmacological properties and potential therapeutic applications. For example, additional studies could be conducted to determine the efficacy of 1-(3-Methylbenzoyl)-4-ethylpiperazine in treating various types of cancer. Another direction is to investigate the structure-activity relationship of 1-(3-Methylbenzoyl)-4-ethylpiperazine and its derivatives, which could lead to the development of more potent and selective therapeutic agents. Finally, additional studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Methylbenzoyl)-4-ethylpiperazine in humans, which could help guide the development of clinical trials.
合成方法
1-(3-Methylbenzoyl)-4-ethylpiperazine can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-methylbenzoyl hydrazine with 4-ethylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride.
科学研究应用
1-(3-Methylbenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-(3-Methylbenzoyl)-4-ethylpiperazine has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
属性
产品名称 |
1-(3-Methylbenzoyl)-4-ethylpiperazine |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
InChI 键 |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
规范 SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)






